molecular formula C17H22N4O B2986187 azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1326827-55-7

azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2986187
CAS No.: 1326827-55-7
M. Wt: 298.39
InChI Key: HAHLSDMBNRAXEO-UHFFFAOYSA-N
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Description

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to a class of compounds known as triazoles. This compound is known for its complex structure, which includes a triazole ring linked to an azepane ring through a methanone bridge, further substituted with an ethylphenyl group. Such intricate structures make it a point of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an alkyne and an azide. Following this, the azepane ring is introduced via nucleophilic substitution reactions. The final steps usually involve the coupling of the ethylphenyl group using a Friedel-Crafts acylation.

Industrial Production Methods

In industrial settings, the synthesis process can be scaled up through the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like copper(I) iodide may be used to expedite the cycloaddition reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, especially at the triazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the ketone group in the methanone bridge can be achieved using reagents like sodium borohydride.

  • Substitution: : Both the azepane and triazole rings can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenated solvents, Lewis acids such as aluminium chloride.

Major Products Formed

The major products typically include a range of substituted triazoles, azepanes, and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone has a broad spectrum of applications across various scientific fields:

Chemistry

It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study the reactivity and properties of triazole and azepane rings.

Biology

Due to its structural complexity, it is used in studying the interactions of triazoles with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Medicine

Its potential therapeutic applications are being explored, particularly in designing novel drugs targeting specific biological pathways involving triazole and azepane structures.

Industry

The compound finds applications in the development of advanced materials, such as high-performance polymers and specialty coatings, due to its robust chemical structure.

Mechanism of Action

Molecular Targets and Pathways

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically exerts its effects by interacting with enzymes or receptors, which can alter biological pathways. The triazole ring often acts as a ligand, binding to specific sites on enzymes, thereby inhibiting their activity. The azepane ring can affect the compound's overall binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-1,2,3-triazoles: : Known for similar reactivity but differ in the alkyl substituents.

  • Hexamethylene-1,2,3-triazoles: : Similar in structure but vary in the ring size of the nitrogen-containing cycle.

  • Naphthyl-1,2,3-triazoles: : Include aromatic rings leading to different pharmacological profiles.

Uniqueness

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to the unique combination of the azepane and triazole rings, which confer distinctive chemical properties and biological activities, making it a valuable compound for diverse scientific explorations.

Properties

IUPAC Name

azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSDMBNRAXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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